1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
Description
1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group and a pyrazole ring substituted with two cyclopropyl moieties. The urea linkage connects the benzhydryl group to an ethyl chain terminating in the pyrazole heterocycle. This compound’s structural complexity arises from the combination of a bulky aromatic group, a flexible ethyl spacer, and a pyrazole core with electron-deficient cyclopropyl substituents.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21)26-15-16-29-23(19-13-14-19)17-22(28-29)18-11-12-18/h1-10,17-19,24H,11-16H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVYPGKDRNSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves several steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This can be followed by the introduction of the benzhydryl and urea groups through various chemical reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents and conditions for these reactions vary depending on the desired outcome.
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that derivatives of the benzhydryl urea scaffold exhibit significant activity as selective inverse agonists for the CB1 cannabinoid receptor. The compound's structure allows it to interact effectively with cannabinoid receptors, potentially offering therapeutic benefits for conditions such as obesity and anxiety disorders .
Antineoplastic Activity
Studies have shown that compounds similar to 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea demonstrate antitumor properties. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell lines, indicating a promising avenue for cancer treatment .
Antibacterial Properties
The synthesis of related pyrazole derivatives has revealed antibacterial activity against various pathogens. This suggests that modifications to the pyrazole ring can yield compounds with significant antimicrobial effects, which could be beneficial in treating bacterial infections .
Case Studies
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit certain enzymes or receptors, leading to their pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s pyrazole ring is substituted with 3,5-dicyclopropyl groups, distinguishing it from analogs in (e.g., 9a, 9b) and (MK13), which feature methyl, phenyl, or methoxy substituents. The benzhydryl group confers substantial steric bulk, contrasting with smaller aryl or alkyl substituents in related urea derivatives (Table 1).
Physicochemical Properties
Inferred properties of the target compound versus analogs:
*Inferred based on structural analogs.
- Lipophilicity : The benzhydryl group enhances lipophilicity relative to smaller substituents, which may impact bioavailability or membrane permeability .
Biological Activity
The compound 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a novel derivative of pyrazole that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and research findings related to this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzhydryl moiety linked to a urea group and a dicyclopropyl-substituted pyrazole. The presence of these functional groups is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have enabled the efficient production of various pyrazole derivatives, including this compound. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing cyclocondensation reactions involving 3,5-dicyclopropyl-1H-pyrazole derivatives.
- Urea Formation : Reaction with benzhydryl isocyanate to form the urea linkage.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The antimicrobial activity of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
These findings suggest that the compound possesses comparable activity to standard antibiotics like ampicillin, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have utilized various cancer cell lines to assess its efficacy:
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 |
| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 |
The results indicate that the compound effectively inhibits cell proliferation in lung cancer models, suggesting a possible mechanism involving DNA binding and inhibition of DNA-dependent enzymes .
Case Studies
Several case studies have highlighted the broader implications of pyrazole derivatives in medicinal chemistry:
- Antimicrobial Screening : A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions significantly influenced their antimicrobial potency against resistant strains .
- Antitumor Efficacy : Research involving benzimidazole and pyrazole derivatives revealed promising results in inhibiting tumor growth in vitro and in vivo models, emphasizing the importance of structural diversity in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:
- Cyclopropanation : Introducing dicyclopropyl groups via cyclopropane ring-forming reagents (e.g., diazomethane derivatives) under controlled temperature (0–5°C) to minimize side reactions .
- Urea Formation : Reacting benzhydryl isocyanate with the pyrazole-ethylamine intermediate in anhydrous THF or DMF at 60–80°C for 12–24 hours to optimize yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., cyclopropyl proton splitting at δ 0.8–1.2 ppm) and urea NH signals (δ 5.5–6.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns consistent with the pyrazole and benzhydryl moieties .
- X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve bond lengths (e.g., urea C=O at ~1.23 Å) and dihedral angles between aromatic systems .
Q. What preliminary biological activities have been reported for this compound?
- Screening Data :
- Anticancer Activity : IC values of 2–10 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .
- Enzyme Inhibition : Moderate inhibition (40–60% at 10 µM) of cyclin-dependent kinases (CDKs) in kinase profiling assays, suggesting cell cycle modulation .
- Toxicity : Low cytotoxicity (CC > 50 µM) in HEK-293 normal cells .
Advanced Research Questions
Q. How does the compound interact with cyclin-dependent kinases (CDKs) at the molecular level?
- Mechanistic Insights :
- Docking Studies : Pyrazole and urea moieties form hydrogen bonds with CDK2’s ATP-binding pocket (e.g., NH–Leu83 backbone interaction). Cyclopropyl groups enhance hydrophobic contacts with Val18 and Ala31 residues .
- Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots, with values of 0.8–1.2 µM .
- Cellular Validation : Western blotting shows reduced phosphorylation of retinoblastoma (Rb) protein in treated cells, confirming CDK pathway disruption .
Q. What structure-activity relationships (SAR) govern its bioactivity?
- SAR Findings :
- Pyrazole Substitution : Replacing dicyclopropyl groups with methyl or phenyl reduces CDK inhibition by >50%, highlighting their role in hydrophobic binding .
- Urea Linker : Shorter alkyl chains (e.g., ethyl vs. propyl) decrease solubility but improve membrane permeability (PAMPA assay logP_e 5.2 vs. 4.7) .
- Benzhydryl Group : Substitution with smaller aryl groups (e.g., 3-methoxyphenyl) reduces cytotoxicity but retains kinase selectivity .
Q. What challenges arise in quantifying this compound in biological matrices?
- Analytical Challenges :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) resolves the compound from metabolites, but matrix effects (e.g., plasma proteins) require SPE cleanup .
- Sensitivity : LC-MS/MS achieves LOD of 0.1 ng/mL, yet ion suppression from urea derivatives necessitates isotopic internal standards (e.g., -labeled analog) .
Q. How can contradictory bioactivity data across studies be resolved?
- Data Reconciliation Strategies :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies in IC values .
- Metabolic Stability : Test compound stability in microsomal assays (e.g., t < 30 min in rat liver microsomes) to explain reduced activity in vivo .
- Crystal Polymorphism : Compare X-ray structures to identify conformational changes affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
